![molecular formula C19H19N3O4S B2581595 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide CAS No. 2034580-06-6](/img/structure/B2581595.png)
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide
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Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide, also known as FP1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FP1 belongs to the class of sulfonamide compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Agricultural Bioactivity
A study highlighted the synthesis of polysubstituted pyridine derivatives, including compounds structurally related to the chemical , demonstrating fungicidal and herbicidal activities. This suggests potential agricultural applications for these types of compounds (Li Zheng & W. Su, 2005).
Antifungal Activities
Another research focused on N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, closely related to the chemical , and found them to have significant antifungal activities against pathogens like Candida albican and Aspergillus niger, presenting a potential therapeutic application (D. I. Ugwu & U. Okoro, 2014).
Anticancer Properties
In the realm of cancer research, derivatives of similar compounds were synthesized, showing remarkable anticancer effects and reduced toxicity. This suggests the chemical could have implications in developing anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).
Metabolic Stability Improvement
A related compound exhibited strong inhibitory activity against specific enzymes in vitro and in vivo. Modifications were explored to improve its metabolic stability, indicating the chemical's potential for developing stable therapeutic agents (Markian M Stec et al., 2011).
properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-[(3-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14-4-2-5-16(10-14)27(24,25)22-13-19(23)21-12-15-7-8-17(20-11-15)18-6-3-9-26-18/h2-11,22H,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWUWPQOKUDSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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